molecular formula C22H19NO6 B14868213 ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate

ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate

Cat. No.: B14868213
M. Wt: 393.4 g/mol
InChI Key: SFOMSDHYKLDOLM-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a complex organic compound with a unique structure that includes a benzyloxy group, a pyran ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the benzyloxy group and the pyran ring. One common method involves the reaction of 4-hydroxybenzoic acid with benzyl bromide to form the benzyloxy derivative. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and various substituted esters and amides .

Scientific Research Applications

Ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and proteins, potentially inhibiting their activity. The pyran ring and ester group may also play a role in the compound’s biological activity by interacting with cellular membranes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 4-[(4-oxo-5-phenylmethoxypyran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C22H19NO6/c1-2-27-22(26)16-8-10-17(11-9-16)23-21(25)19-12-18(24)20(14-29-19)28-13-15-6-4-3-5-7-15/h3-12,14H,2,13H2,1H3,(H,23,25)

InChI Key

SFOMSDHYKLDOLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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